Aconicarmine: A Case Study in the Discovery and Isolation of Novel Diterpenoid Alkaloids from Aconitum carmichaelii
Aconicarmine: A Case Study in the Discovery and Isolation of Novel Diterpenoid Alkaloids from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Aconicarmine, a recently identified C19-diterpenoid alkaloid from the lateral roots of Aconitum carmichaelii. This document details the experimental protocols utilized in its purification and characterization, presents spectroscopic data in a clear, tabular format, and employs visualizations to illustrate the isolation workflow. While specific pharmacological data for Aconicarmine is not yet available, the known biological activities of co-isolated compounds are presented to provide context within the broader landscape of Aconitum alkaloid research.
Introduction to Aconitum Alkaloids
The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally complex and biologically active diterpenoid alkaloids.[1] These compounds, particularly the C19-diterpenoid alkaloids, are renowned for their potent physiological effects, which has made them a subject of interest in traditional medicine and modern drug discovery.[2] The lateral roots of Aconitum carmichaelii Debx., known as "Fu Zi" in traditional Chinese medicine, are widely used for treating various ailments.[1] Chemical investigations of this plant have led to the isolation of numerous alkaloids, including the novel compound, Aconicarmine.[1][3]
Discovery and Isolation of Aconicarmine
Aconicarmine was first isolated from the ethanol extract of the lateral roots of Aconitum carmichaelii.[1][3] The isolation process involved a multi-step chromatographic separation procedure.
Plant Material: The lateral roots of Aconitum carmichaelii were collected and identified.
Extraction:
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The air-dried and powdered lateral roots of A. carmichaelii (10 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature.
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The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
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The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1][4]
Chromatographic Separation:
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The n-BuOH fraction (200 g) was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) from 100:1 to 1:1 (v/v) to yield several fractions.[1][4]
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Fraction 5 (20 g), eluted with CHCl₃-MeOH (10:1), was further separated on a silica gel column using a petroleum ether-acetone-diethylamine gradient (from 10:1:0.1 to 1:1:0.1, v/v/v).
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Sub-fraction 5.2 was then purified by preparative thin-layer chromatography (pTLC) with a developing solvent system of CHCl₃-MeOH (8:1) to yield Aconicarmine (1) (15 mg).[1][4]
Structural Elucidation of Aconicarmine
The structure of Aconicarmine was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).[1]
Aconicarmine (1):
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Appearance: White amorphous powder.
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Molecular Formula: C₂₂H₃₅NO₅ (determined by HRESIMS).[1]
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Molecular Weight: 393.2515 (calculated for C₂₂H₃₅NO₅, [M+H]⁺).[1]
The ¹H and ¹³C-NMR data for Aconicarmine, recorded in CD₃OD, are summarized in the table below.[1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 71.3 | 4.18 dd (10.8, 6.4) |
| 2 | 31.8 | 1.78 m, 2.40 m |
| 3 | 21.6 | 1.42 m, 1.92 m |
| 4 | 39.7 | - |
| 5 | 46.2 | 1.60 m |
| 6 | 83.2 | 4.02 t (4.8) |
| 7 | 45.1 | 2.10 d (4.8) |
| 8 | 76.5 | 4.25 s |
| 9 | 51.3 | 2.35 d (6.4) |
| 10 | 40.1 | 2.22 d (6.4) |
| 11 | 50.1 | - |
| 12 | 26.5 | 1.55 m, 2.05 m |
| 13 | 46.1 | 2.85 t (6.8) |
| 14 | 84.1 | 4.85 d (5.2) |
| 15 | 34.5 | 1.65 m, 2.15 m |
| 16 | 82.5 | 4.35 t (4.8) |
| 17 | 62.3 | 3.25 d (12.4), 3.65 d (12.4) |
| 18 | 49.5 | 3.15 s |
| 19 | 53.1 | 2.95 d (12.8), 3.20 d (12.8) |
| N-Et-CH₂ | 48.1 | 2.80 m |
| N-Et-CH₃ | 13.9 | 1.10 t (7.2) |
| 1-OCH₃ | 56.5 | 3.35 s |
| 6-OCH₃ | 58.1 | 3.28 s |
| 8-OCH₃ | 56.8 | 3.40 s |
| 16-OCH₃ | 59.2 | 3.30 s |
Biological Activity of Co-isolated Compounds
While the specific biological activities of Aconicarmine have not yet been reported, other known compounds were isolated from the same extract and their activities were assessed.[1][3]
| Compound | Biological Activity |
| Fuziline (2) | Protective effect against pentobarbital sodium-induced cardiomyocyte damage.[1] |
| Neoline (3) | Protective effect against pentobarbital sodium-induced cardiomyocyte damage.[1] |
| Aconicaramide (5) | Moderate antibacterial activity.[1] |
| Oleracein E (7) | Moderate antibacterial activity.[1] |
The cardiotonic and neurotoxic effects of many Aconitum alkaloids are known to be mediated through their interaction with voltage-gated sodium channels. While the specific mechanism of Aconicarmine is unknown, a generalized pathway for related alkaloids is depicted below.
Conclusion
The discovery of Aconicarmine adds to the vast chemical diversity of diterpenoid alkaloids found in the genus Aconitum. The detailed isolation and structural elucidation protocols provided herein serve as a valuable guide for researchers in the field of natural product chemistry. Further pharmacological studies are warranted to determine the biological activity and potential therapeutic applications of this novel compound. The established activities of co-isolated compounds underscore the potential of Aconitum carmichaelii as a source for new drug leads.
References
- 1. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids isolated from the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
